4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid
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Overview
Description
4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid typically involves the reaction of 2-methoxy-5-methylphenylamine with butanoic acid derivatives under controlled conditions. One common method is the reduction of Schiff bases formed from the condensation of 2-methoxy-5-methylphenylamine with butanoic acid derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, but with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-(2-methoxy-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
4-(2-methoxy-5-methylphenyl)butanoic acid: Lacks the amino group, resulting in different reactivity and applications.
4-Amino-4-(methoxymethyl-amino)-butyric acid: Contains a methoxymethyl group instead of a methoxy group, leading to variations in chemical behavior and biological activity.
Uniqueness: Its structural features allow for versatile modifications and derivatizations, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-amino-4-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-3-5-11(16-2)9(7-8)10(13)4-6-12(14)15/h3,5,7,10H,4,6,13H2,1-2H3,(H,14,15) |
InChI Key |
YYPJKEJNNAIKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CCC(=O)O)N |
Origin of Product |
United States |
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